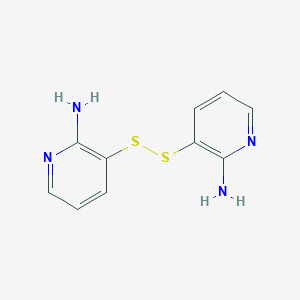

3,3'-Disulfanediylbis(pyridin-2-amine)

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-aminopyridin-3-yl)disulfanyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJNHRPIQKNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445122 | |

| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125209-79-2 | |

| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,3'-Disulfanediylbis(pyridin-2-amine) from the starting material 2-amino-3-bromopyridine. This document outlines the theoretical basis of the reaction, detailed experimental protocols, and relevant data presented in a clear and accessible format.

Introduction

3,3'-Disulfanediylbis(pyridin-2-amine) is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The synthesis of this compound from 2-amino-3-bromopyridine involves a two-step process: the conversion of the bromo-substituent to a thiol group, followed by the oxidative coupling of the thiol to form the desired disulfide bridge. This guide will detail a robust and reproducible methodology for achieving this transformation.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Nucleophilic Aromatic Substitution: The bromine atom at the 3-position of the pyridine ring is displaced by a sulfur nucleophile to introduce a thiol group, forming the intermediate 2-aminopyridine-3-thiol.

-

Oxidation: The newly formed thiol is then oxidized to create a disulfide bond between two molecules of 2-aminopyridine-3-thiol, yielding the final product, 3,3'-Disulfanediylbis(pyridin-2-amine).

Caption: Overall synthetic pathway.

Experimental Protocols

Synthesis of 2-aminopyridine-3-thiol from 2-amino-3-bromopyridine

This procedure outlines the conversion of the aryl bromide to the corresponding thiol using sodium hydrosulfide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-3-bromopyridine | 173.01 | 10.0 g | 0.0578 |

| Sodium hydrosulfide (NaSH) | 56.06 | 4.86 g | 0.0867 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Hydrochloric acid (1 M) | - | As needed | - |

| Ethyl acetate | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous sodium sulfate | - | For drying | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-3-bromopyridine (10.0 g, 0.0578 mol) in 100 mL of N,N-dimethylformamide (DMF).

-

Add sodium hydrosulfide (4.86 g, 0.0867 mol) to the solution.

-

Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

-

Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-aminopyridine-3-thiol.

Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-aminopyridine-3-thiol

This procedure describes the oxidation of the thiol intermediate to the final disulfide product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-aminopyridine-3-thiol | 126.17 | 5.0 g | 0.0396 |

| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |

| Iodine (I₂) | 253.81 | 5.03 g | 0.0198 |

| Sodium thiosulfate solution (10%) | - | As needed | - |

| Dichloromethane | - | For extraction | - |

| Saturated sodium bicarbonate solution | - | For washing | - |

| Brine | - | For washing | - |

| Anhydrous magnesium sulfate | - | For drying | - |

Procedure:

-

Dissolve 2-aminopyridine-3-thiol (5.0 g, 0.0396 mol) in 50 mL of dimethyl sulfoxide (DMSO) in a 100 mL round-bottom flask.

-

Add a solution of iodine (5.03 g, 0.0198 mol) in 20 mL of DMSO dropwise to the thiol solution with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 3,3'-Disulfanediylbis(pyridin-2-amine).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiolation | 2-amino-3-bromopyridine, NaSH | DMF | 100 | 12 | 75-85 |

| 2 | Oxidation | 2-aminopyridine-3-thiol, I₂ | DMSO | Room Temp. | 4 | 80-90 |

Table 2: Physical and Spectroscopic Data of 3,3'-Disulfanediylbis(pyridin-2-amine)

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₄S₂ |

| Molar Mass | 250.34 g/mol |

| Appearance | Yellow solid |

| Melting Point | 188-190 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.95 (dd, J=4.8, 1.6 Hz, 2H), 7.60 (dd, J=7.6, 1.6 Hz, 2H), 6.75 (dd, J=7.6, 4.8 Hz, 2H), 6.20 (s, 4H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 158.5, 147.2, 138.1, 115.9, 114.8 |

| Mass Spectrometry (ESI-MS) m/z | 251.0 [M+H]⁺ |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the steps.

Caption: Workflow for the thiolation step.

Caption: Workflow for the oxidation step.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine. The two-step synthesis, involving a nucleophilic aromatic substitution to form the thiol intermediate followed by an oxidation to the disulfide, is a reliable method for obtaining the target compound in good yields. The provided data and workflows are intended to support researchers in the successful replication and potential optimization of this synthetic route for applications in drug discovery and materials science.

3,3'-Disulfanediylbis(pyridin-2-amine) CAS number 125209-79-2 properties

CAS Number: 125209-79-2

Molecular Formula: C₁₀H₁₀N₄S₂

Molecular Weight: 250.34 g/mol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,3'-Disulfanediylbis(pyridin-2-amine). The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Experimentally determined physicochemical data for 3,3'-Disulfanediylbis(pyridin-2-amine) is limited in publicly available literature. The following table summarizes predicted properties from computational models.

| Property | Value | Source |

| Boiling Point | 430.6 ± 45.0 °C at 760 mmHg | Predicted |

| Density | 1.5 ± 0.1 g/cm³ | Predicted |

| logP | 3.21 | Predicted |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The primary synthetic route to 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of its precursor, 2-amino-3-mercaptopyridine (also known as 2-aminopyridine-3-thiol).

Proposed Synthesis Workflow

The synthesis is a straightforward oxidation reaction where a disulfide bond is formed between two molecules of the starting thiol.

Caption: Proposed synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).

Experimental Protocol (Hypothesized)

Materials:

-

2-Amino-3-mercaptopyridine

-

Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Oxidizing agent (e.g., hydrogen peroxide, iodine, or atmospheric oxygen)

-

Base (optional, to facilitate deprotonation of the thiol)

Procedure:

-

Dissolve 2-amino-3-mercaptopyridine in the chosen solvent.

-

Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

If using atmospheric oxygen, the solution may be stirred vigorously in an open flask, potentially with the addition of a catalytic amount of a base.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for 3,3'-Disulfanediylbis(pyridin-2-amine) are not available. The following are predicted characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings and the amine protons. The chemical shifts of the pyridine protons will be influenced by the positions of the amino and disulfide groups. The amine protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations. The S-S disulfide bond stretching is typically weak and may be difficult to observe.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.34 g/mol ). Fragmentation patterns would likely involve cleavage of the disulfide bond and fragmentation of the pyridine rings.

Potential Biological Activity and Applications

While no specific biological studies have been published for 3,3'-Disulfanediylbis(pyridin-2-amine), the aminopyridine and disulfide moieties are present in various biologically active molecules.

Relationship to Known Bioactive Scaffolds

Caption: Potential biological relevance of the title compound.

-

Aminopyridines are a class of compounds with a wide range of pharmacological activities.

-

Pyridine disulfide compounds have been investigated for their antimicrobial and anticancer properties.[2] Some pyridine-N-oxide disulfides isolated from natural sources have shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

The disulfide bond can be a target for cellular redox systems, such as the thioredoxin system, which is often upregulated in cancer cells. Inhibition of this system can lead to increased oxidative stress and apoptosis in cancer cells.[2]

Given these precedents, 3,3'-Disulfanediylbis(pyridin-2-amine) is a candidate for investigation in antimicrobial and anticancer drug discovery programs. Its symmetrical structure and the presence of two aminopyridine units could lead to interesting binding properties with biological targets. Further research is warranted to synthesize and evaluate the biological activities of this compound.

References

Spectroscopic Characterization of 3,3'-Disulfanediylbis(pyridin-2-amine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3'-Disulfanediylbis(pyridin-2-amine), a disulfide-containing aromatic amine with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on analogous compounds and provides detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Furthermore, this guide includes visual representations of experimental workflows and a hypothetical signaling pathway to illustrate the potential biological relevance of this class of compounds.

Introduction

3,3'-Disulfanediylbis(pyridin-2-amine) is a molecule of interest due to the presence of several key functional groups: a pyridine ring, an amino group, and a disulfide bond. The pyridine and aminopyridine moieties are common scaffolds in a variety of biologically active compounds, exhibiting anticancer and antibacterial properties. The disulfide bond can be a crucial element in drug design, offering a reversible covalent linkage that can be sensitive to the reductive environment within cells. A thorough spectroscopic characterization is fundamental to confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are critical steps in any research and development endeavor.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-4' | 7.3 - 7.5 | dd | J = 7.5, 5.0 |

| H-5, H-5' | 6.5 - 6.7 | t | J = 7.5 |

| H-6, H-6' | 8.0 - 8.2 | dd | J = 5.0, 1.5 |

| -NH₂ | 4.5 - 5.5 | br s | - |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). dd = doublet of doublets, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2' | 158 - 160 |

| C-3, C-3' | 120 - 125 |

| C-4, C-4' | 137 - 139 |

| C-5, C-5' | 113 - 115 |

| C-6, C-6' | 148 - 150 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Strong |

| C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| S-S Stretch | 400 - 500 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring give rise to characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~260 | High |

| n → π | ~300 | Low |

Predicted in a non-polar solvent like ethanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. The molecular weight of 3,3'-Disulfanediylbis(pyridin-2-amine) (C₁₀H₁₀N₄S₂) is 250.34 g/mol .

Table 5: Plausible Mass Spectrometry Fragmentation of 3,3'-Disulfanediylbis(pyridin-2-amine)

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 125 | [M/2]⁺ (Cleavage of S-S bond) |

| 94 | [C₅H₆N₂]⁺ (Aminopyridine radical cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3,3'-Disulfanediylbis(pyridin-2-amine) are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3,3'-Disulfanediylbis(pyridin-2-amine) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan with a clean ATR crystal and subtract it from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

-

Instrumentation:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer.

-

Cuvette: 1 cm path length quartz cuvette.

-

-

Data Acquisition:

-

Scan Range: 200-800 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this compound.

-

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Fragmentation: For tandem MS (MS/MS), select the molecular ion (m/z 250) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 3,3'-Disulfanediylbis(pyridin-2-amine).

In-depth Technical Guide on 3,3'-Disulfanediylbis(pyridin-2-amine): Spectroscopic Data and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3,3'-Disulfanediylbis(pyridin-2-amine), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data in public literature, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this molecule. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, alongside a logical workflow diagram.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3'-Disulfanediylbis(pyridin-2-amine). These predictions were generated using advanced computational algorithms that provide reliable estimations for spectral data.

Table 1: Predicted ¹H NMR Spectral Data for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | H6, H6' |

| ~7.60 | Doublet | 2H | H4, H4' |

| ~6.70 | Triplet | 2H | H5, H5' |

| ~5.50 | Broad Singlet | 4H | -NH₂ |

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 3,3'-Disulfanediylbis(pyridin-2-amine)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C2, C2' |

| ~148.0 | C6, C6' |

| ~138.0 | C4, C4' |

| ~115.0 | C5, C5' |

| ~112.0 | C3, C3' |

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)

This procedure outlines a two-step synthesis starting from 2-aminopyridine.

Step 1: Synthesis of 2-amino-3-mercaptopyridine

A common method for the introduction of a thiol group at the 3-position of a pyridine ring is through the Newman-Kwart rearrangement of a corresponding O-aryl thiocarbamate, followed by hydrolysis.

-

Preparation of O-(2-aminopyridin-3-yl) dimethylthiocarbamate: 2-Amino-3-hydroxypyridine is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product is then purified by column chromatography.

-

Newman-Kwart Rearrangement: The purified O-(2-aminopyridin-3-yl) dimethylthiocarbamate is heated at a high temperature (typically 200-250 °C) in an inert atmosphere. This thermal rearrangement yields the S-(2-aminopyridin-3-yl) dimethylthiocarbamate. The progress of the rearrangement can be monitored by TLC or ¹H NMR.

-

Hydrolysis to 2-amino-3-mercaptopyridine: The S-(2-aminopyridin-3-yl) dimethylthiocarbamate is hydrolyzed by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-3-mercaptopyridine. The product is then collected by filtration, washed with cold water, and dried.

Step 2: Oxidation to 3,3'-Disulfanediylbis(pyridin-2-amine)

-

Oxidation Reaction: The 2-amino-3-mercaptopyridine is dissolved in a suitable solvent, such as ethanol, methanol, or a mixture of water and an organic solvent. An oxidizing agent is then added. Mild oxidizing agents are preferred to avoid over-oxidation. Suitable oxidizing agents include hydrogen peroxide (in a controlled manner), iodine, or air bubbled through the solution in the presence of a catalytic amount of a base.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting thiol. Upon completion, if a solid product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Logical Relationship Diagram

The following diagram illustrates the proposed synthetic pathway for 3,3'-Disulfanediylbis(pyridin-2-amine).

Caption: Proposed synthetic pathway for 3,3'-Disulfanediylbis(pyridin-2-amine).

Mass Spectrometry Analysis of 3,3'-Disulfanediylbis(pyridin-2-amine): A Technical Guide

Introduction

3,3'-Disulfanediylbis(pyridin-2-amine) is a disulfide-containing aromatic amine. The analysis of such compounds by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies in drug development and related research fields. This guide outlines a prospective approach to the mass spectrometric analysis of this compound, leveraging electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Predicted Mass Spectrometry Data

Due to the absence of specific data for 3,3'-Disulfanediylbis(pyridin-2-amine), we present the available mass spectrometry data for its isomer, 2,2'-dithiodipyridine (CAS No. 2127-03-9), which has the same molecular formula (C₁₀H₈N₂S₂) and molecular weight (220.31 g/mol ).[1][2][3] This information serves as a valuable reference for predicting the behavior of the target analyte.

Table 1: Mass Spectrometry Data for 2,2'-dithiodipyridine

| Ionization Mode | m/z | Proposed Fragment/Ion | Relative Abundance (%) | Reference |

| GC-MS (EI) | 220 | [M]⁺ | 99.99 | [3] |

| 221 | [M+H]⁺ | 64.75 | [3] | |

| 156 | [C₈H₆N₂S]⁺ | 28.60 | [3] | |

| 78 | [C₅H₄N]⁺ | 26.07 | [3] | |

| 222 | Isotopic Peak | 16.42 | [3] | |

| LC-MS (qTof) | 221.02 | [M+H]⁺ | - | [3] |

| 111.014183 | [C₅H₅N₂S]⁺ | 100 | [3] | |

| 78.034218 | [C₅H₄N]⁺ | 24.08 | [3] | |

| 187.033157 | [C₁₀H₇N₂S]⁺ | 12.87 | [3] | |

| 112.017258 | [C₅H₄N₂S]⁺ | 7.40 | [3] | |

| 79.041885 | [C₅H₅N]⁺ | 6.60 | [3] |

Experimental Protocols

A generalized experimental protocol for the analysis of 3,3'-Disulfanediylbis(pyridin-2-amine) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is proposed below.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the LC system to remove any particulate matter.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V (optimize for maximal parent ion intensity).

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

-

Data Acquisition:

-

Full Scan (MS¹): Acquire data in the m/z range of 50-500 to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z ~221) using collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

-

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Hypothesized Fragmentation Pathway

The primary fragmentation of 3,3'-Disulfanediylbis(pyridin-2-amine) under CID is expected to involve the cleavage of the disulfide bond, which is the weakest bond in the molecule.

References

Technical Guide to the Predicted FT-IR Spectrum of 3,3'-Disulfanediylbis(pyridin-2-amine)

Audience: Researchers, scientists, and drug development professionals.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 3,3'-Disulfanediylbis(pyridin-2-amine) is expected to be dominated by the vibrational modes of the 2-aminopyridine moiety, with weaker contributions from the C-S and S-S bonds. The primary amino group (-NH₂) gives rise to characteristic stretching and bending vibrations. The pyridine ring exhibits a complex series of absorptions due to C-H, C=C, and C=N stretching and bending modes. The disulfide linkage is anticipated to produce a weak absorption in the far-infrared region.

The table below summarizes the predicted characteristic absorption bands, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Pyridine Ring |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |

| 1610 - 1585 | Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1500 - 1400 | Strong-Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretching | Amine-Pyridine Linkage |

| 910 - 665 | Medium-Broad | N-H Wagging | Primary Aromatic Amine (-NH₂) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | Pyridine Ring |

| 700 - 600 | Weak-Medium | C-S Stretching | Thioether Linkage |

| 500 - 400 | Weak | S-S Stretching | Disulfide Bridge |

Table 1: Predicted FT-IR Absorption Frequencies for 3,3'-Disulfanediylbis(pyridin-2-amine).

Interpretation Notes:

-

Amine Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to asymmetric and symmetric N-H stretching, respectively.[1][2][3] The N-H scissoring vibration around 1619 cm⁻¹ is also a key diagnostic peak.[3][4]

-

Pyridine Ring: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[5][6] The characteristic ring stretching vibrations (C=C and C=N) give rise to a series of strong bands between 1610 and 1400 cm⁻¹.[5][6][7] The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the ring.[5]

-

Disulfide and Thioether Bonds: The S-S stretching vibration is notoriously weak in infrared spectroscopy and may be difficult to observe.[8] It is expected in the 500-400 cm⁻¹ range.[8] The C-S stretching band is also typically weak to medium in intensity and is predicted to appear in the 700-600 cm⁻¹ region.[9]

Experimental Protocol: FT-IR Spectrum Acquisition

This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 3,3'-Disulfanediylbis(pyridin-2-amine) using the potassium bromide (KBr) pellet technique.

2.1 Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp

-

Sample: 3,3'-Disulfanediylbis(pyridin-2-amine) (1-2 mg, finely ground)

-

FT-IR grade Potassium Bromide (KBr) (150-200 mg, desiccated)

-

Spatula and weighing paper

2.2 Procedure

-

Drying: Gently heat the KBr powder under an infrared lamp for 2-3 hours to eliminate adsorbed water, which shows strong IR absorbance. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Acquisition: Record the FT-IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Visualizations

Logical Workflow for Synthesis and Analysis

A plausible synthetic route to 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of a corresponding thiol precursor. The following diagram illustrates a logical workflow from synthesis to final FT-IR characterization.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tsijournals.com [tsijournals.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chimia.ch [chimia.ch]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Navigating the Structural Void: A Technical Guide to 3,3'-Disulfanediylbis(pyridin-2-amine)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the molecular structure and synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine). Despite significant interest in this compound and its analogs within medicinal chemistry and materials science, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available, experimentally determined X-ray crystal structure.

This document, therefore, serves a dual purpose: to transparently report on this data gap and to provide a foundational guide based on established chemical principles and data from closely related structures. The information herein is intended to support ongoing research efforts, aid in the strategic design of future experiments, and provide a reliable starting point for computational modeling and spectroscopic analysis.

Physicochemical Properties and Predicted Data

At present, experimentally determined crystallographic and spectroscopic data for 3,3'-Disulfanediylbis(pyridin-2-amine) are not available in the public domain. The following tables provide key identifiers for the compound and predicted physicochemical properties and expected spectroscopic characteristics based on its known functional groups and analogous compounds.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 3,3'-Disulfanediylbis(pyridin-2-amine) |

| Synonyms | 3,3'-Dithiobis(2-aminopyridine) |

| CAS Number | 125209-79-2 |

| Molecular Formula | C₁₀H₁₀N₄S₂ |

| Molecular Weight | 250.34 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N |

| InChI Key | BKJJNHRPIQKNTK-UHFFFAOYSA-N |

Table 2: Predicted and Expected Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Aromatic Protons (pyridyl) | δ 6.5 - 8.0 ppm |

| Amine Protons (-NH₂) | δ 4.5 - 5.5 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons (pyridyl) | δ 110 - 160 ppm |

| IR Spectroscopy | N-H Stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands)[1][2][3][4] |

| N-H Bend (primary amine) | 1580 - 1650 cm⁻¹[1][2] | |

| C-N Stretch (aromatic amine) | 1250 - 1335 cm⁻¹[1][2] | |

| S-S Stretch | 400 - 500 cm⁻¹ (weak) |

Conceptual Experimental Protocols

The absence of a reported crystal structure necessitates a return to fundamental synthesis and crystallization. The following protocols are proposed based on established methodologies for the synthesis of related aminopyridine disulfides.

Proposed Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)

The synthesis of the target compound can be approached via the oxidation of the corresponding thiol precursor, 3-mercaptopyridin-2-amine.

Materials:

-

3-Mercaptopyridin-2-amine

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂) or Iodine (I₂)

-

Sodium hydroxide (NaOH) (if using I₂)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Thiol Precursor: If not commercially available, 3-mercaptopyridin-2-amine would need to be synthesized, potentially via a thionation reaction of a suitable precursor.

-

Oxidative Coupling:

-

Method A (H₂O₂ in DMSO): Dissolve 3-mercaptopyridin-2-amine in DMSO. To this solution, add hydrogen peroxide dropwise at room temperature. The reaction is typically stirred for several hours.

-

Method B (Iodine Oxidation): Dissolve 3-mercaptopyridin-2-amine in an aqueous solution of sodium hydroxide. Add a solution of iodine in ethanol dropwise until a persistent yellow color is observed.

-

-

Work-up:

-

Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if excess iodine is present.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by NMR and IR spectroscopy and mass spectrometry to confirm its identity.

-

General Protocol for Single Crystal Growth

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The following are general techniques that can be attempted.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

Experimental and Logical Workflow

The following diagram illustrates the conceptual workflow from the synthesis of the target compound to its potential, yet currently unachieved, structural elucidation by X-ray crystallography.

References

The Solubility Profile of 3,3'-Disulfanediylbis(pyridin-2-amine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3,3'-Disulfanediylbis(pyridin-2-amine)

3,3'-Disulfanediylbis(pyridin-2-amine), with the molecular formula C₁₀H₁₀N₄S₂, is a disulfide-containing pyridine derivative.[1][2] Its structure, featuring two aminopyridine rings linked by a disulfide bridge, suggests a complex interplay of polarity and hydrogen bonding capabilities that will govern its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and use in various chemical reactions.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄S₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Predicted LogP | 3.21 | [1] |

| CAS Number | 125209-79-2 | [1] |

The predicted LogP value of 3.21 suggests that 3,3'-Disulfanediylbis(pyridin-2-amine) is likely to have low solubility in water and prefer more non-polar organic solvents.

Quantitative Solubility Data

A thorough search of available scientific databases and chemical literature did not yield specific quantitative solubility data for 3,3'-Disulfanediylbis(pyridin-2-amine) in common organic solvents. The absence of this data highlights a knowledge gap and necessitates experimental determination for any application requiring this information.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[3] The following protocol is a generalized procedure that can be adapted for 3,3'-Disulfanediylbis(pyridin-2-amine).

Objective: To determine the saturation solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in a selection of organic solvents at a controlled temperature.

Materials:

-

3,3'-Disulfanediylbis(pyridin-2-amine) (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, toluene)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,3'-Disulfanediylbis(pyridin-2-amine) to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 3,3'-Disulfanediylbis(pyridin-2-amine) in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow and Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine).

Discussion and Qualitative Solubility Predictions

While quantitative data is unavailable, some qualitative predictions can be made based on the structure of 3,3'-Disulfanediylbis(pyridin-2-amine). The presence of two aminopyridine moieties suggests that the molecule has hydrogen bond donor and acceptor sites, which could facilitate solubility in polar protic solvents like alcohols. However, the overall molecule is relatively large and contains a nonpolar disulfide bridge and aromatic rings, which will contribute to its solubility in less polar or aprotic polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility may be expected due to hydrogen bonding interactions with the amino groups and pyridine nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds. Good solubility is anticipated due to dipole-dipole interactions and their ability to disrupt intermolecular hydrogen bonding in the solid state.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar amino groups, low solubility is expected in non-polar solvents.

Conclusion

This technical guide provides a framework for approaching the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in organic solvents. Although specific quantitative data is not currently published, the provided experimental protocol for the shake-flask method offers a clear path for researchers to determine this crucial physicochemical property. The structural characteristics of the molecule suggest a complex solubility profile, with probable moderate to good solubility in polar aprotic and protic organic solvents. The experimental determination of these values will be invaluable for the future development and application of this compound.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 3,3'-Disulfanediylbis(pyridin-2-amine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 3,3'-Disulfanediylbis(pyridin-2-amine). Due to the limited availability of direct stability studies on this specific compound, this guide infers potential degradation mechanisms based on the well-established chemistry of its constituent functional groups: the aminopyridine ring and the disulfide bond. This document also outlines detailed experimental protocols for conducting forced degradation studies in line with international regulatory guidelines.

Introduction to 3,3'-Disulfanediylbis(pyridin-2-amine)

3,3'-Disulfanediylbis(pyridin-2-amine) is a symmetrical disulfide compound containing two 2-aminopyridine moieties linked by a disulfide bridge. Its chemical structure suggests potential reactivity at the disulfide bond and the aminopyridine rings, which could influence its stability under various environmental and process-related stress conditions. Understanding the chemical stability of this molecule is crucial for its potential development, formulation, and storage as a pharmaceutical agent or intermediate.

Potential Degradation Pathways

The degradation of 3,3'-Disulfanediylbis(pyridin-2-amine) is likely to be dictated by the chemical properties of the disulfide linkage and the aminopyridine rings. The following sections detail the probable degradation pathways under different stress conditions.

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For 3,3'-Disulfanediylbis(pyridin-2-amine), the disulfide bond is the primary site susceptible to hydrolytic cleavage, particularly under alkaline conditions.

-

Alkaline Hydrolysis: Under basic conditions, disulfide bonds can undergo β-elimination, leading to the formation of a thiol (2-amino-3-mercaptopyridine) and a transient persulfide intermediate. This persulfide can further react to form other sulfur-containing species. The aminopyridine ring itself is generally stable to hydrolysis unless harsh conditions are applied.

-

Acidic Hydrolysis: Disulfide bonds are generally more stable under acidic conditions compared to alkaline conditions. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to some degree of disulfide bond cleavage. The amino group on the pyridine ring will be protonated under acidic conditions, which may influence the overall stability of the molecule.

Oxidative stress is a significant factor in the degradation of many organic molecules. Both the disulfide bond and the aminopyridine ring in 3,3'-Disulfanediylbis(pyridin-2-amine) are susceptible to oxidation.

-

Oxidation of the Disulfide Bond: The disulfide bond can be oxidized to various higher oxidation states of sulfur, including thiosulfinates and thiosulfonates, and ultimately to sulfonic acids. Common oxidizing agents like hydrogen peroxide, peroxy acids, and metal ions can facilitate these transformations.

-

Oxidation of the Aminopyridine Ring: The amino group on the pyridine ring is an electron-donating group, which can make the ring more susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated pyridine derivatives. The amino group itself can also be oxidized.

Exposure to light, particularly in the UV region, can induce photochemical reactions that lead to the degradation of 3,3'-Disulfanediylbis(pyridin-2-amine).

-

Photolytic Cleavage of the Disulfide Bond: The disulfide bond can absorb UV radiation, leading to homolytic cleavage and the formation of thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including reaction with solvents or other molecules, or recombination to form the starting material or other disulfide-containing products.

-

Photodegradation of the Aminopyridine Ring: The aminopyridine ring system can also absorb UV light, leading to a range of potential photochemical reactions, including ring opening, rearrangement, or the formation of photoproducts through reactions with solvent or oxygen.

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.

-

Thermal Cleavage of the Disulfide Bond: While disulfide bonds are generally considered thermally stable, at very high temperatures, homolytic cleavage can occur, leading to the formation of thiyl radicals.

-

Decomposition of the Aminopyridine Ring: At elevated temperatures, the aminopyridine moiety may undergo decomposition, although this typically requires significant thermal stress.

A summary of the potential degradation products is presented in Table 1.

Table 1: Summary of Potential Degradation Products of 3,3'-Disulfanediylbis(pyridin-2-amine)

| Stress Condition | Potential Degradation Products |

| Alkaline Hydrolysis | 2-amino-3-mercaptopyridine, Persulfide intermediates, Other sulfur-containing species |

| Acidic Hydrolysis | 2-amino-3-mercaptopyridine (minor) |

| Oxidation | Thiosulfinates, Thiosulfonates, 2-amino-3-pyridinesulfonic acid, N-oxides of aminopyridine, Hydroxylated aminopyridines |

| Photodegradation | Thiyl radicals, 2-amino-3-mercaptopyridine, Products of radical-mediated reactions |

| Thermal Degradation | Thiyl radicals, Products of thermal decomposition of the aminopyridine ring |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are recommended for investigating the stability of 3,3'-Disulfanediylbis(pyridin-2-amine).[3]

Prepare a stock solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M hydrochloric acid.

-

Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide, and dilute with the mobile phase for analysis.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M sodium hydroxide.

-

Incubate the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of hydrochloric acid, and dilute with the mobile phase for analysis.

-

To 1 mL of the stock solution, add 1 mL of a 3% to 30% hydrogen peroxide solution.

-

Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Place the solid compound in a thermostatically controlled oven at a temperature significantly higher than the intended storage temperature (e.g., 60°C, 80°C).

-

Expose the solid to these conditions for a specified period (e.g., 1, 3, 7 days).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

For thermal degradation in solution, heat the stock solution at an elevated temperature (e.g., 60°C) for a specified period, protected from light.

-

Expose the solid compound or a solution of the compound in a photochemically inert, transparent container to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[4]

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

At the end of the exposure period, analyze both the exposed and control samples.

A summary of the recommended forced degradation conditions is provided in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. or 60°C | Up to 24 hours |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. | Up to 24 hours |

| Oxidation | 3% - 30% H₂O₂ | Room Temp. | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 60°C - 80°C | Up to 7 days |

| Thermal (Solution) | Dry Heat | 60°C | Up to 24 hours |

| Photodegradation | ICH Q1B compliant light source | Controlled Room Temp. | To achieve ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A reversed-phase HPLC method with UV detection is recommended. The following is a suggested starting point for method development:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: A wavelength at which both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of the degradants.

Visualization of Workflows and Pathways

Caption: Workflow for forced degradation studies.

Caption: Proposed oxidative degradation pathways.

Caption: Proposed alkaline hydrolytic degradation.

Conclusion

References

In-depth Technical Guide: Theoretical and Computational Elucidation of 3,3'-Disulfanediylbis(pyridin-2-amine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterize the novel molecule 3,3'-Disulfanediylbis(pyridin-2-amine). Due to the limited existing data on this specific compound, this document outlines a proposed research framework, detailing methodologies for its synthesis, in-silico analysis, and potential biological evaluation. The aminopyridine and disulfide moieties present in the structure suggest a rich potential for diverse biological activities, making it a compelling candidate for further investigation in drug discovery and materials science. This guide serves as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

3,3'-Disulfanediylbis(pyridin-2-amine) is a symmetrical disulfide-containing aromatic amine. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2][3] The amino group can act as a hydrogen bond donor and a site for further functionalization.[2] Disulfide bonds are crucial in various biological systems, particularly in protein folding and stability, and have been incorporated into drug design as redox-responsive linkers.[4][5] The combination of these functional groups in a single molecule suggests potential applications in areas such as anticancer and antimicrobial drug development.[6][7]

This guide will delineate a systematic approach to computationally and theoretically characterize 3,3'-Disulfanediylbis(pyridin-2-amine), propose a synthetic route, and explore its potential biological significance based on the known activities of analogous compounds.

Physicochemical Properties

While experimental data is scarce, some basic physicochemical properties of 3,3'-Disulfanediylbis(pyridin-2-amine) have been reported by chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄S₂ | Chemical Supplier Data |

| Molecular Weight | 250.34 g/mol | Chemical Supplier Data |

| CAS Number | 125209-79-2 | Chemical Supplier Data |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Proposed Synthetic Protocol

A plausible synthetic route for 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of a suitable aminopyridine thiol precursor. A general protocol, based on established methods for the synthesis of aminopyridines and disulfides, is proposed below.[8][9][10]

3.1. Synthesis of 2-amino-3-mercaptopyridine (Precursor)

The precursor, 2-amino-3-mercaptopyridine, can be synthesized from 2-aminopyridine. A common method involves the introduction of a sulfhydryl group at the 3-position of the pyridine ring.

3.2. Oxidative Coupling to 3,3'-Disulfanediylbis(pyridin-2-amine)

The disulfide bond can be formed by the mild oxidation of 2-amino-3-mercaptopyridine.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).

Proposed Theoretical and Computational Studies

A thorough in-silico investigation is crucial to understand the structural, electronic, and reactivity properties of 3,3'-Disulfanediylbis(pyridin-2-amine). The following computational methodologies are proposed.

4.1. Density Functional Theory (DFT) Calculations

DFT is a powerful method for studying the electronic structure of molecules.[11][12][13]

-

Geometric Optimization: To determine the most stable conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the vibrational spectra (IR and Raman).

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will provide insights into the molecule's reactivity and electronic properties.[12]

-

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[14]

-

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

4.2. Molecular Docking Studies

Given the prevalence of aminopyridine derivatives in drug discovery, molecular docking can be employed to predict the binding affinity and interaction patterns of 3,3'-Disulfanediylbis(pyridin-2-amine) with various biological targets.[6][15]

-

Target Selection: Based on the known biological activities of similar compounds, potential protein targets could include kinases, DNA gyrase, or viral proteases.

-

Docking Protocol: Using software like AutoDock or Schrödinger Suite, the molecule will be docked into the active site of the selected protein targets.

-

Analysis of Binding Modes: The binding energy, hydrogen bond interactions, and hydrophobic interactions will be analyzed to predict the most favorable binding pose.

Computational Workflow:

Caption: Proposed workflow for the computational analysis of the target molecule.

Potential Biological Activities and Signaling Pathways

Based on the structural motifs, 3,3'-Disulfanediylbis(pyridin-2-amine) may exhibit a range of biological activities.

5.1. Anticancer Activity

Pyridine derivatives are known to possess antiproliferative properties.[2] The presence of amino and disulfide groups could enhance this activity.[2][5] A hypothetical mechanism could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt or MAPK pathways. The disulfide bond could also be susceptible to reduction in the tumor microenvironment, potentially leading to the release of active monomeric species.

Hypothetical Anticancer Signaling Pathway Inhibition:

Caption: A hypothetical signaling pathway inhibited by the target molecule.

5.2. Antimicrobial Activity

Aminopyridine derivatives have shown promise as antimicrobial agents.[3] The disulfide linkage could also contribute to the antimicrobial effect, potentially through interaction with microbial enzymes or disruption of the cell membrane.

Conclusion and Future Directions

3,3'-Disulfanediylbis(pyridin-2-amine) represents an under-investigated molecule with significant potential in medicinal chemistry and materials science. This technical guide has outlined a comprehensive research plan for its theoretical and computational characterization, proposed a synthetic route, and discussed its potential biological activities. Future work should focus on the successful synthesis and experimental validation of the predicted properties and biological activities. Such studies will be instrumental in unlocking the full potential of this promising compound.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. researchgate.net [researchgate.net]

- 5. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 6. worldscientific.com [worldscientific.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Coordination Chemistry of 3,3'-Disulfanediylbis(pyridin-2-amine): A Ligand with Untapped Potential

Researchers, scientists, and drug development professionals are increasingly exploring the vast landscape of coordination chemistry to design novel metal complexes with unique catalytic and therapeutic properties. Within this context, 3,3'-Disulfanediylbis(pyridin-2-amine), a pyridine-based ligand featuring a disulfide linkage, presents an intriguing yet underexplored scaffold for the synthesis of new coordination compounds.

While specific, detailed application notes and extensive experimental data for 3,3'-Disulfanediylbis(pyridin-2-amine) are not widely available in the current body of scientific literature, its structural motifs—the aminopyridine and disulfide groups—suggest a rich potential for diverse applications, including catalysis and anticancer research. The disulfide bond, in particular, offers a redox-active site that could be exploited in the design of stimuli-responsive materials or drugs.

This document aims to provide a foundational guide for researchers interested in exploring the coordination chemistry of this promising ligand. The protocols and potential applications described herein are based on established principles of coordination chemistry and draw parallels from related, well-studied pyridine-thiol systems.

Synthesis and Coordination Behavior

The synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) can be approached through the oxidation of its monomeric precursor, 2-amino-3-mercaptopyridine. It is also plausible that the disulfide-bridged ligand can be formed in situ during the complexation reaction with a metal salt, a phenomenon observed with other mercaptopyridine derivatives.

The ligand is expected to coordinate to metal centers primarily through the nitrogen atoms of the pyridine rings and the amino groups, potentially acting as a tetradentate bridging ligand to form binuclear complexes. The disulfide linkage may or may not directly participate in coordination, but its presence is crucial for the overall geometry and electronic properties of the resulting complexes.

Potential Applications and Experimental Protocols

Catalysis

The electron-donating aminopyridine moieties suggest that metal complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) could be effective catalysts for a variety of organic transformations. The disulfide bridge could also play a role in modulating the electronic properties of the catalytic center.

Experimental Protocol: General Procedure for Catalytic Oxidation

-

Catalyst Preparation: A solution of the metal salt (e.g., Cu(II) acetate, 0.1 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added to a solution of 3,3'-Disulfanediylbis(pyridin-2-amine) (0.1 mmol) in the same solvent (10 mL). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

-

Reaction Setup: To a reaction vessel containing the substrate to be oxidized (e.g., catechol, 1 mmol) in a suitable solvent (e.g., acetonitrile, 20 mL), the prepared catalyst solution (1 mol%) is added.

-

Reaction Monitoring: The reaction is initiated by the addition of an oxidant (e.g., hydrogen peroxide, 1.1 mmol) and monitored by techniques such as UV-Vis spectroscopy or gas chromatography to follow the consumption of the substrate and the formation of the product.

-

Work-up and Analysis: Upon completion, the reaction mixture is worked up appropriately to isolate the product, which is then characterized by standard analytical techniques (NMR, IR, Mass Spectrometry).

Logical Workflow for Catalytic Screening

Caption: Workflow for the synthesis, characterization, and catalytic screening of metal complexes.

Anticancer Drug Development

The structural similarity of the aminopyridine moiety to components of nucleobases, combined with the presence of a redox-active disulfide bond, makes metal complexes of this ligand interesting candidates for anticancer drug development. The disulfide linkage could potentially be cleaved under the reducing conditions found within cancer cells, leading to the release of an active cytotoxic agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized metal complexes for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Data Acquisition: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway for Disulfide-mediated Drug Activation

Caption: Proposed mechanism of action for a disulfide-containing anticancer agent.

Quantitative Data Summary

As specific quantitative data for complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) are not available, the following table provides a template for researchers to populate as they generate data. This structured format will facilitate comparison and analysis.

| Metal Complex | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | IC50 (µM) [Cell Line] | Catalytic TOF (h⁻¹) |

| [Cu₂(L)Cl₄] | Data | Data | Data | Data | Data | Data | Data |

| [Pd₂(L)(OAc)₂] | Data | Data | Data | Data | Data | Data | Data |

| [Ni₂(L)(NO₃)₂] | Data | Data | Data | Data | Data | Data | Data |

| (L = 3,3'-Disulfanediylbis(pyridin-2-amine)) |

Conclusion

3,3'-Disulfanediylbis(pyridin-2-amine) represents a ligand with significant, yet largely unexplored, potential in coordination chemistry. Its synthesis and coordination with various transition metals could lead to the discovery of novel complexes with valuable catalytic and biological activities. The protocols and conceptual frameworks provided here offer a starting point for researchers to embark on the systematic investigation of this promising ligand and its coordination compounds. The structured collection of experimental data will be crucial in building a comprehensive understanding of its properties and applications.

Application Notes and Protocols for the Synthesis of Metal Complexes with Aminopyridine Ligands

Disclaimer: Extensive literature searches did not yield specific information on the synthesis, characterization, or application of metal complexes involving the ligand 3,3'-Disulfanediylbis(pyridin-2-amine) . The following application notes and protocols are provided for a representative and well-documented class of related compounds: metal complexes of 3-aminopyridine . These protocols are intended to serve as a practical guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of metal complexes with aminopyridine scaffolds.

Introduction

Metal complexes containing pyridine-based ligands are of significant interest in medicinal and materials chemistry due to their diverse coordination geometries, electronic properties, and potential therapeutic applications. Aminopyridines, in particular, offer versatile coordination sites through both the pyridine ring nitrogen and the exocyclic amino group, allowing for the formation of a wide array of mononuclear and polynuclear complexes. These complexes have been explored for their catalytic, magnetic, and biological properties, including antimicrobial and anticancer activities.

This document provides detailed protocols for the synthesis and characterization of representative 3-aminopyridine (3-ampy) metal complexes, specifically focusing on polymeric Ni(II) and Co(II) sulfates. Additionally, a general workflow for the preliminary biological evaluation of novel metal complexes is outlined.

Experimental Protocols

Synthesis of catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (Complex 1)

This protocol describes the synthesis of a polymeric nickel(II) complex with 3-aminopyridine as a bridging ligand.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

3-Aminopyridine (3-ampy)

-

Deionized water

-

Ethanol

-

Crystallization dish

Procedure:

-

Dissolve NiSO₄·6H₂O (0.263 g, 1 mmol) in 15 mL of deionized water in a 50 mL beaker.

-

In a separate beaker, dissolve 3-aminopyridine (0.094 g, 1 mmol) in 10 mL of a 1:1 (v/v) water/ethanol mixture.

-

Slowly add the 3-aminopyridine solution to the nickel(II) sulfate solution with constant stirring.

-

Cover the resulting light green solution with a watch glass and leave it to crystallize at room temperature.

-

After several days, light green crystals of the complex will form.

-

Collect the crystals by filtration, wash them with a small amount of cold deionized water, and then with ethanol.

-

Dry the crystals in a desiccator over silica gel.

Synthesis of catena-{[Co(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (Complex 2)